N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H18N2O6 and its molecular weight is 430.416. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Novel derivatives, including those related to N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide, have been synthesized for their potential anti-inflammatory and analgesic properties. Research conducted by Abu‐Hashem et al. (2020) on benzodifuranyl derivatives demonstrates significant anti-inflammatory and analgesic activities, highlighting their utility as cyclooxygenase inhibitors with high COX-2 selectivity indices, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Potential
The synthesis and antidopaminergic properties of certain benzamide derivatives have been explored for their antipsychotic potentials. Högberg et al. (1990) discussed the synthesis of compounds related to this compound, noting their potent and selective inhibition of hyperactivity components, indicative of low extrapyramidal side effects in antipsychotically effective doses (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Serotonin-3 (5-HT3) Receptor Antagonism
Kuroita, Sakamori, and Kawakita (1996) investigated the serotonin-3 (5-HT3) receptor binding affinity of 3-substituted 5-chloro-2-methoxybenzamides, revealing a structural modification that led to more potent 5-HT3 receptor antagonistic activity compared to existing antagonists. This suggests the potential of this compound derivatives in modulating serotonin receptors (Kuroita, Sakamori, & Kawakita, 1996).
Toxicological Evaluation and Metabolic Insights
The toxicological evaluation and metabolism of related N-alkyl benzamide umami flavour compounds have been assessed to determine their safety for use in food and beverage applications. Karanewsky et al. (2016) conducted comprehensive studies revealing rapid oxidative metabolism and non-mutagenic properties, supporting their potential safe use (Karanewsky, Arthur, Liu, Chi, & Ida, 2016).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-29-16-9-6-14(7-10-16)23(27)26-21-17-4-2-3-5-18(17)32-22(21)24(28)25-15-8-11-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHOBTSTTQDBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.